molecular formula C16H14N4O4 B2419317 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 860609-03-6

1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2419317
CAS No.: 860609-03-6
M. Wt: 326.312
InChI Key: KWMPRXPVHMTRIS-UHFFFAOYSA-N
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Description

1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-phenyl-1H-benzimidazole followed by the introduction of the dimethylamino carbonyl group through a carbamoylation reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their potential as enzyme inhibitors and receptor modulators.

    Medicine: The compound and its analogs are explored for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar compounds to 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole include other benzimidazole derivatives with varying substituents. These compounds share a common benzimidazole core but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Examples include:

  • 2-Phenyl-1H-benzimidazole
  • 5-Nitro-2-phenyl-1H-benzimidazole
  • 1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole

Properties

IUPAC Name

(6-nitro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-18(2)16(21)24-19-14-10-12(20(22)23)8-9-13(14)17-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMPRXPVHMTRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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